Cas no 2009210-29-9 (tert-butyl allyl(3,5-dinitrobenzyl)carbamate)

2009210-29-9 structure
Nome do Produto:tert-butyl allyl(3,5-dinitrobenzyl)carbamate
N.o CAS:2009210-29-9
MF:C15H19N3O6
MW:337.327863931656
MDL:MFCD31555305
CID:4634297
tert-butyl allyl(3,5-dinitrobenzyl)carbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-butyl N-[(3,5-dinitrophenyl)methyl]-N-prop-2-enylcarbamate
- tert-butyl allyl(3,5-dinitrobenzyl)carbamate
- tert-butyl allyl(3,5-dinitrobenzyl)carbamate(WXC06558)
-
- MDL: MFCD31555305
- Inchi: 1S/C15H19N3O6/c1-5-6-16(14(19)24-15(2,3)4)10-11-7-12(17(20)21)9-13(8-11)18(22)23/h5,7-9H,1,6,10H2,2-4H3
- Chave InChI: OAIABNLBYRDLEZ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(CC1=CC([N+]([O-])=O)=CC([N+]([O-])=O)=C1)CC=C
tert-butyl allyl(3,5-dinitrobenzyl)carbamate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D773779-1g |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 1g |
$905 | 2024-06-06 | |
Aaron | AR01DG7D-500mg |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 500mg |
$620.00 | 2023-12-14 | |
A2B Chem LLC | AX06045-250mg |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 250mg |
$449.00 | 2024-04-20 | |
1PlusChem | 1P01DFZ1-500mg |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 500mg |
$573.00 | 2023-12-19 | |
1PlusChem | 1P01DFZ1-1g |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 1g |
$794.00 | 2023-12-19 | |
abcr | AB591806-250mg |
t-Butyl allyl(3,5-dinitrobenzyl)carbamate; . |
2009210-29-9 | 250mg |
€646.30 | 2024-07-24 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | WXC06558-100mg |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 100mg |
¥1228.50 | 2024-08-09 | |
A2B Chem LLC | AX06045-1g |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 1g |
$885.00 | 2024-04-20 | |
1PlusChem | 1P01DFZ1-100mg |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 100mg |
$225.00 | 2023-12-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | WXC06558-1g |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate |
2009210-29-9 | 95% | 1g |
¥4095.00 | 2024-08-09 |
tert-butyl allyl(3,5-dinitrobenzyl)carbamate Literatura Relacionada
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
2009210-29-9 (tert-butyl allyl(3,5-dinitrobenzyl)carbamate) Produtos relacionados
- 896298-94-5(N-(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methanesulfonylbenzamide)
- 2138418-84-3(1-[(Benzyloxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid)
- 37520-06-2(2,3-Dihydroxy-4-oxopentanoic Acid)
- 1421475-74-2(N-(1H-1,3-benzodiazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide)
- 380571-18-6(N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide)
- 2248368-09-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-phenyl-1,3-thiazole-2-carboxylate)
- 1261573-71-0(3'-Chloro-2,3-difluoro-2'-methoxybiphenyl)
- 1863027-85-3({1-[(6-Methoxypyridin-2-yl)methyl]cyclopropyl}methanamine)
- 898750-52-2(3-(3-chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one)
- 3937-30-2(Silane,dimethyl-2-propen-1-yl-)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:2009210-29-9)tert-butyl allyl(3,5-dinitrobenzyl)carbamate

Pureza:99%/99%/99%/99%/99%
Quantidade:100mg/250mg/1g/5g/25g
Preço ($):154/257/513/1540/4107